5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Description
The compound 5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one belongs to the thiazolo[4,5-d]pyrimidinone class, a heterocyclic scaffold with demonstrated pharmacological relevance. Its structure features a thiazolo[4,5-d]pyrimidinone core substituted with a 2-chloro-6-fluorobenzylthio group at position 5, a 4-ethoxyphenyl group at position 3, and a methyl group at position 6. Structural elucidation techniques, such as NMR and X-ray crystallography (commonly performed using SHELX software ), are critical for confirming its configuration.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O2S3/c1-3-28-13-9-7-12(8-10-13)26-18-17(31-21(26)29)19(27)25(2)20(24-18)30-11-14-15(22)5-4-6-16(14)23/h4-10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKGTIFEMCSKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)F)C)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClFN4O3S |
| Molecular Weight | 472.92 g/mol |
| CAS Number | 863457-75-4 |
The presence of the 2-chloro-6-fluorobenzyl group and the thiazolo-pyrimidine core is significant for its biological activity.
The compound exhibits its biological effects primarily through inhibition of viral replication and interference with cellular pathways involved in cancer progression. It has been shown to target specific enzymes associated with viral replication, particularly in HIV-1 infected cells.
Antiviral Activity
Research indicates that derivatives of this compound, particularly those featuring the 2-chloro-6-fluorobenzyl substitution, demonstrate potent activity against HIV-1. A study comparing various structural analogs revealed that compounds with this substitution exhibited up to picomolar activity against wild-type HIV-1 and were effective against several clinically relevant mutants .
Anticancer Properties
In addition to its antiviral properties, the compound has shown promise in cancer research. The thiazolo-pyrimidine scaffold is known for its ability to inhibit cell proliferation in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways .
Study 1: HIV-1 Inhibition
A comparative study assessed the efficacy of different analogs of the compound against HIV-1. The results indicated that compounds with specific stereochemistry had a significant impact on their antiviral potency. The highest activity correlated with a particular configuration at the benzylic position .
Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell growth effectively. The IC50 values ranged from nanomolar to micromolar concentrations depending on the cell type, indicating a selective toxicity profile .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines a 2-chloro-6-fluorobenzylthio group with a 4-ethoxyphenyl moiety, enhancing steric bulk and lipophilicity compared to phenyl or chlorophenyl derivatives .
- Halogenation (Cl, F) may improve metabolic stability and target binding compared to non-halogenated analogues .
- The triazolo[4,5-d]pyrimidinone analogue demonstrates that core heterocycle modifications (e.g., replacing thiazole with triazole) significantly alter electronic properties and biological interactions.
Key Observations :
- Microwave-assisted synthesis (e.g., for coumarin-thiazolo hybrids ) offers faster reaction times and higher yields than conventional methods.
- Cyclocondensation of thiosemicarbazide intermediates.
Physicochemical Properties
Key Observations :
- The target compound ’s higher LogP reflects the combined effects of the chloro-fluoro benzylthio and 4-ethoxyphenyl groups, favoring membrane permeability but limiting solubility.
- The triazolo derivative’s moderate solubility arises from its polar phenoxy group, suggesting that substituent choice critically impacts bioavailability.
Crystallographic Insights
- The triazolo analogue crystallizes in a monoclinic system (space group C2/c) with bond lengths and angles consistent with aromatic stacking interactions.
- The target compound’s thiazolo core and bulky substituents likely induce a distorted chair conformation, as seen in similar thiazolo[4,5-d]pyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
